Ethyl 5-chloro-4-(trifluoromethyl)picolinate

Vue d'ensemble

Description

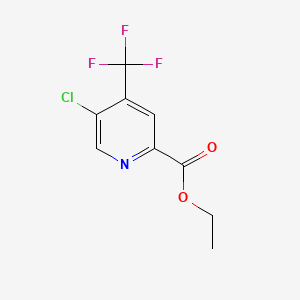

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7ClF3NO2. It is a derivative of picolinic acid, featuring a chlorine atom and a trifluoromethyl group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate typically involves the esterification of 5-chloro-4-(trifluoromethyl)picolinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-chloro-4-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is typically employed.

Major Products Formed

Nucleophilic substitution: Substituted picolinates with various functional groups.

Oxidation: Picolinic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is being explored for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

Research indicated that this compound significantly inhibited the growth of various cancer cell lines at micromolar concentrations. The mechanism involves interference with metabolic pathways essential for tumor growth, particularly through the inhibition of isocitrate dehydrogenase (IDH) and interleukin-1 receptor-associated kinase 4 (IRAK4) .

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | IDH and IRAK4 inhibition | |

| Anti-cancer Activity | Significant inhibition in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine production |

Agrochemical Applications

The compound is also studied for its herbicidal properties. Its ability to disrupt normal plant growth processes through auxin receptor interference positions it as a potential candidate for developing new herbicides.

Case Study: Herbicidal Effects

In studies assessing the herbicidal activity of structurally similar compounds, this compound demonstrated significant effects on plant growth, suggesting its utility in agricultural applications .

Toxicity Studies

Preliminary toxicity assessments have indicated varying degrees of toxicity, necessitating further research to determine safe dosage levels for therapeutic use. Studies using model organisms have shown that while the compound exhibits promising biological activity, understanding its safety profile is crucial for potential clinical applications .

Mécanisme D'action

The mechanism of action of Ethyl 5-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-chloro-5-(trifluoromethyl)picolinate

- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Picolinic acid derivatives

Uniqueness

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it a valuable intermediate in the synthesis of specialized chemicals and pharmaceuticals .

Activité Biologique

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a compound of significant interest in both pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound is primarily utilized in organic synthesis, pharmaceutical development, and agrochemical studies, particularly in the formulation of new pesticides and herbicides.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl group allows for efficient membrane penetration, facilitating interactions with intracellular targets. This interaction can modulate several biological pathways, leading to various pharmacological effects.

Biological Activities

- Antitumor Activity : this compound has demonstrated potential antitumor effects in various cell lines. For instance, structure-activity relationship studies have shown that modifications to the compound can significantly enhance its inhibitory potency against cancer cells .

- Insecticidal Properties : Recent studies have indicated that this compound exhibits insecticidal activity against pests such as Mythimna separata and Aphis gossypii. Its efficacy in pest control highlights its potential application in agrochemicals .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting the activity of c-Met kinase, a critical target in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound involves examining various analogues to identify structural features that contribute to biological activity. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and biological interactions. Modifications at different positions on the picolinate structure can lead to varying degrees of potency against specific biological targets.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 32.94 ± 2.33 | c-Met kinase |

| Analogue B26 | 3.22 | A549 cell line |

| Analogue B14 | 150.58 ± 12.21 | c-Met kinase |

This table summarizes some findings from SAR studies, illustrating how different structural modifications impact the inhibitory activity against cancer-related targets .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound derivatives, researchers found that certain modifications led to compounds with IC50 values significantly lower than those of existing therapies. For example, a derivative displayed an IC50 value of just 3.22 μM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Insecticidal Activity

A recent investigation into the insecticidal properties revealed that this compound effectively controlled populations of Mythimna separata. The study highlighted the compound's ability to disrupt normal physiological functions in insects, leading to increased mortality rates among treated populations .

Propriétés

IUPAC Name |

ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-5(9(11,12)13)6(10)4-14-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRRMWWTQIZVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155864 | |

| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370587-22-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.